molecular formula C28H31NO3 B4136828 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B4136828
M. Wt: 429.5 g/mol
InChI Key: FUYNPFLBLWKBQJ-UHFFFAOYSA-N
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Description

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a methoxyphenyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide typically involves the condensation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with appropriate carboxylic acid derivatives. One common method includes the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with diethyl oxalate to form the corresponding oxamate, which is then further reacted with various amines to yield the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow chemistry and microreaction technology can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the amide can produce amines .

Scientific Research Applications

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methylcarbamoyl)phenyl)furan-2-carboxamide
  • N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}succinamic acid

Uniqueness

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3,3-diphenylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-31-25-14-12-24(13-15-25)28(16-18-32-19-17-28)21-29-27(30)20-26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYNPFLBLWKBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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